2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine
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Overview
Description
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by the presence of a methoxy group, a cyclopropyl group, and an amine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine typically involves the reaction of 2-methoxyethanol with 1-methylcyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines .
Scientific Research Applications
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one: Similar in structure but with a ketone group instead of an amine group.
1-Methoxy-2-(1-methylcyclopropyl)ethane: Similar structure but lacks the amine group.
Uniqueness
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine is unique due to its combination of a methoxy group, a cyclopropyl group, and an amine group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-methoxy-1-(1-methylcyclopropyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(3-4-7)6(8)5-9-2/h6H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRQCMOUQXQULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(COC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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